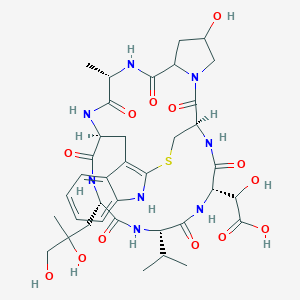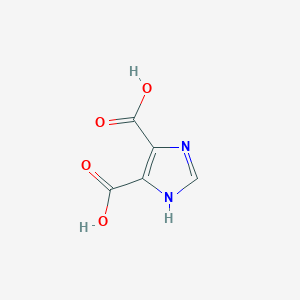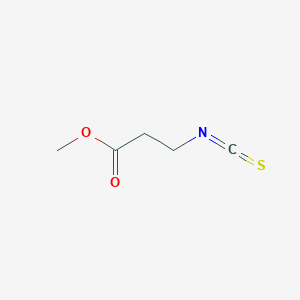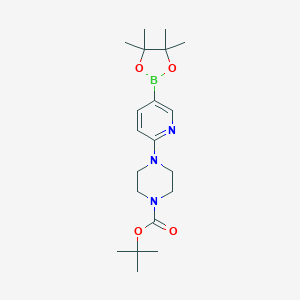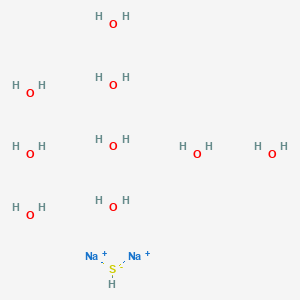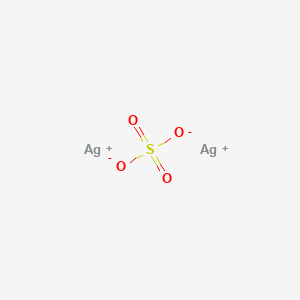
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ETHOXYTHIO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is a chemical compound that has been widely used in scientific research. This compound is a thioether derivative of benzamide and has been found to have several applications in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been used in several scientific research applications. One of the major applications of this compound is in the study of the role of histone deacetylases (HDACs) in cancer. HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been found to be a potent inhibitor of HDACs and has been used to study the effects of HDAC inhibition on cancer cells.
Mécanisme D'action
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- inhibits HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism by which HDAC inhibition leads to changes in gene expression is still not fully understood, but it is thought to involve changes in chromatin structure and the recruitment of transcriptional activators and repressors.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has several biochemical and physiological effects. In addition to its effects on HDACs, this compound has also been found to inhibit other enzymes such as carbonic anhydrase and cholinesterase. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is its potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of HDACs in cancer and other diseases. However, one of the limitations of this compound is its toxicity. Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- in scientific research. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is also a need for more research on the toxicity of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- and its effects on normal cells.
Conclusion
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is a valuable tool for studying the role of HDACs in cancer and other diseases. Its potency as an HDAC inhibitor makes it a valuable tool for studying the effects of HDAC inhibition on gene expression. However, its toxicity at high concentrations can limit its use in certain experiments. Future research on the development of more potent and selective HDAC inhibitors and the use of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- in combination with other drugs will be important for the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- can be synthesized by reacting benzoyl chloride with diethylaminoethanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol.
Propriétés
Numéro CAS |
16531-19-4 |
|---|---|
Nom du produit |
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ETHOXYTHIO- |
Formule moléculaire |
C15H24N2OS |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(5-2)12-11-16-15(19)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,19) |
Clé InChI |
SKSRWOIZZAZJAN-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)S |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
SMILES canonique |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
Autres numéros CAS |
16531-19-4 |
Synonymes |
N-[2-(Diethylamino)ethyl]-p-ethoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





